Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a central thiazole ring linked to oxazole and pyrazine moieties via carboxamide bridges. This structure combines nitrogen- and sulfur-containing heterocycles, which are known to influence bioactivity, solubility, and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5S/c1-2-26-12(23)5-9-8-28-16(19-9)22-14(25)11-7-27-15(20-11)21-13(24)10-6-17-3-4-18-10/h3-4,6-8H,2,5H2,1H3,(H,19,22,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYVNGVGWDJZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which etaa is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors. The specific interaction of ETAA with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit good bioavailability. .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, suppression of viral replication, increased diuresis, reduced convulsions, neuroprotection, and inhibition of tumor growth.
Biological Activity
Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 343.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against specific microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
| Candida albicans | 12 µg/mL |
These results indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.
2. Antiviral Activity
The compound has also shown promising antiviral effects, particularly against viral strains such as HIV and the Tobacco Mosaic Virus (TMV). The following table outlines the effective concentrations (EC50) observed in vitro:
| Virus | EC50 (µM) | Cytotoxic Concentration (CC50) (µM) | Therapeutic Index (TI) |
|---|---|---|---|
| HIV-1 | 3.98 | >400 | >100 |
| Tobacco Mosaic Virus (TMV) | 58.7 | N/A | N/A |
The therapeutic index for HIV-1 indicates a high safety margin, suggesting the potential for further development as an antiviral agent.
3. Anticancer Activity
In addition to its antimicrobial and antiviral properties, the compound has been evaluated for anticancer activity. A study reported that it exhibited antiproliferative effects on various human tumor cell lines, with GI50 values ranging from nanomolar to micromolar concentrations.
Case Studies and Research Findings
- Antiviral Screening : A study conducted by Ouyang et al. evaluated a series of pyrazole derivatives, including this compound, against TMV. The compound demonstrated significant antiviral activity with an EC50 of 58.7 µg/mL, indicating its potential as a leading candidate for further antiviral drug development .
- Antimicrobial Efficacy : In a comprehensive screening of synthesized compounds, this compound was found to possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : The cytotoxicity profile was assessed using various human cell lines, revealing that the compound had a high therapeutic index against HIV-1, suggesting minimal toxicity at effective antiviral doses .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazine and oxazole compounds exhibit significant antimicrobial properties. Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate has shown potential against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications in the structure can enhance activity against resistant strains.
Antiparasitic Effects
Similar compounds have been studied for their antiparasitic activity, particularly against protozoan parasites such as Leishmania and Trypanosoma. The mechanism often involves the inhibition of key enzymes in the sterol biosynthesis pathway, which is crucial for the survival of these pathogens. This compound may serve as a lead compound for further development in antiparasitic therapies.
Anti-inflammatory Properties
Compounds containing thiazole and oxazole rings have been noted for their anti-inflammatory effects. This compound could be explored for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxazole Ring: This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrazine Moiety: This may involve nucleophilic substitutions or coupling reactions with pyrazine derivatives.
- Carboxamide Formation: The introduction of carboxamide groups is usually done via acylation reactions, which are critical for enhancing biological activity.
- Final Esterification: The final step involves esterification to yield the ethyl ester form of the compound.
These synthetic routes are essential for optimizing yield and purity while allowing for structural modifications that can enhance biological activity.
Structure-Activity Relationship (SAR) Studies
A study published in the Journal of Medicinal Chemistry explored the SAR of related compounds, revealing that specific modifications on the thiazole and oxazole rings significantly affect their biological activity. For instance, variations in substituents on these rings can lead to substantial changes in potency against target enzymes involved in metabolic pathways.
| Compound | IC50 (μM) | Target Enzyme | Notes |
|---|---|---|---|
| Compound A | 0.51 | Tyrosinase | Strong inhibition |
| Compound B | 40.42 | Tyrosinase | Moderate inhibition |
| Compound C | >200 | Tyrosinase | Weak inhibition |
Cytotoxicity Assessments
In vitro cytotoxicity studies have been conducted to evaluate the safety profile of compounds similar to this compound. These studies typically involve testing on various cancer cell lines to determine effective concentrations that inhibit cell growth while maintaining acceptable safety margins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Ethyl 2-(2-(2-(4-Chlorophenyl)-3-Methylbutanamido)Thiazol-4-yl)Acetate (C₁₈H₂₁ClN₂O₃S)
- Structure : Features a chlorophenyl and methylbutanamido group on the thiazole ring.
- Synthesis: Prepared via reaction of ethyl acetoacetate with 2-(4-chlorophenyl)-3-methylbutanoyl chloride .
- Key Differences : The absence of pyrazine and oxazole rings reduces nitrogen content, likely lowering hydrogen-bonding capacity compared to the target compound.
- Crystallography: Monoclinic crystal system (P2₁/c), with lattice parameters distinct from the target compound’s hypothetical packing due to bulkier substituents .
B. Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate
- Structure : Contains a pyridinyl group instead of pyrazine/oxazole.
- Bioactivity : Pyridinyl derivatives are often explored as kinase inhibitors; the target compound’s pyrazine group may confer distinct electronic properties for alternative target interactions .
- Synthesis : Derived from nitriles and ethyl 2-bromoacetoacetate, highlighting the versatility of thiazole-ester backbones for functionalization .
C. Ethyl 2-(2-(Methylamino)Thiazol-4-yl)Acetate
- Structure: Substituted with a methylamino group on the thiazole.
- Reactivity: The methylamino group increases nucleophilicity, contrasting with the carboxamido groups in the target compound, which may enhance stability against hydrolysis .
Physicochemical Properties
Notes:
- The target compound’s multiple amide bonds increase polarity compared to simpler esters but are counterbalanced by the ethyl ester and aromatic rings.
- Pyrazine’s electron-deficient nature may enhance π-π stacking with biological targets compared to pyridine or phenyl groups .
Stability and Reactivity
- Hydrolytic Stability: The ethyl ester is prone to hydrolysis under basic conditions, whereas the amide linkages (pyrazine/oxazole) are more stable, as noted in hydrazide-thiazole derivatives () .
- Derivatization Potential: The oxazole and pyrazine groups offer sites for further functionalization, analogous to ’s formamido-thiazole derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
